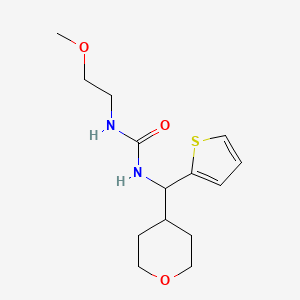

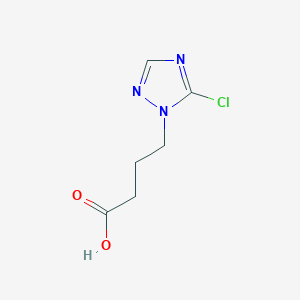

![molecular formula C19H21NO7S B2781875 N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide CAS No. 2034313-76-1](/img/structure/B2781875.png)

N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide is a useful research compound. Its molecular formula is C19H21NO7S and its molecular weight is 407.44. The purity is usually 95%.

BenchChem offers high-quality N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antibacterial Agents

The synthesized compound exhibits antibacterial potential. Specifically, it was found to inhibit bacterial biofilm growth in Bacillus subtilis and Escherichia coli . Biofilm inhibition is crucial in preventing bacterial colonization and persistence, making this compound a promising candidate for antibacterial therapies.

Enzyme Inhibitors

a. Lipoxygenase Inhibition: Lipoxygenase enzymes play a role in inflammation and lipid metabolism. The studied compound demonstrated moderate to weak inhibition of lipoxygenase enzymes . Targeting lipoxygenase can have implications in managing inflammatory diseases and related conditions.

b. Cholinesterase Inhibition: Cholinesterases are essential for neurotransmitter regulation. While the compound exhibited moderate inhibition, further exploration of its cholinesterase inhibitory properties could lead to potential therapeutic applications .

Nonlinear Optical Material

A related compound, 2-(6-chloropyridin-3-yl)-N’-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)acetohydrazide , has been synthesized as a nonlinear optical (NLO) material. Its single crystals were grown and characterized, highlighting its potential for optical devices and photonics applications .

Enzymatic Synthesis

Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane derivatives is an ongoing area of research. Identifying biocatalysts with high enantioselectivity and activity is crucial for practical applications in enzymatic catalysis .

Mecanismo De Acción

Target of Action

Similar compounds have been found to exhibit moderate to weak inhibition ofcholinesterases and lipoxygenase enzymes .

Mode of Action

non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic interactions. These interactions can lead to changes in the conformation and activity of the target enzymes .

Biochemical Pathways

The compound’s interaction with cholinesterases and lipoxygenase enzymes suggests that it may affect the cholinergic signaling pathway and the arachidonic acid metabolism pathway . Inhibition of cholinesterases can increase the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic signaling. On the other hand, inhibition of lipoxygenase enzymes can decrease the production of leukotrienes, reducing inflammation .

Pharmacokinetics

Similar compounds are known to be absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces . These properties can impact the bioavailability of the compound, influencing its therapeutic efficacy.

Result of Action

These effects could potentially be beneficial in conditions such as Alzheimer’s disease, where cholinergic signaling is impaired, and in various inflammatory conditions .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions could potentially denature the compound, reducing its efficacy. Additionally, the presence of other molecules could either compete with the compound for its target binding sites or alter the conformation of its targets, affecting the compound’s action .

Propiedades

IUPAC Name |

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO7S/c21-15(13-2-4-16-18(10-13)27-9-8-26-16)12-20-28(22,23)14-3-5-17-19(11-14)25-7-1-6-24-17/h2-5,10-11,15,20-21H,1,6-9,12H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWVHAKBNEDWRBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=C(C=C2)S(=O)(=O)NCC(C3=CC4=C(C=C3)OCCO4)O)OC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2781793.png)

![N-Methyl-1-(6-phenylpyridazin-3-yl)-N-[[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl]azetidin-3-amine](/img/structure/B2781797.png)

![ethyl 4-[5-[(E)-2-cyano-3-(2-methoxy-4-methylanilino)-3-oxoprop-1-enyl]furan-2-yl]benzoate](/img/structure/B2781798.png)

![7,7-Dimethyl-6-oxaspiro[3.4]octan-2-amine](/img/structure/B2781801.png)

![N-(2-(diethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-3-nitrobenzamide hydrochloride](/img/structure/B2781802.png)

![N-(2-{1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)acetamide](/img/structure/B2781804.png)

![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2781806.png)

![Methyl 4-[(4-ethylphenyl)methoxy]benzoate](/img/structure/B2781810.png)

![4-chloro-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)butanamide](/img/structure/B2781813.png)